[(4-Bromo-2-fluorophenyl)methyl](pyridin-2-ylmethyl)amine dihydrochloride
Description
(4-Bromo-2-fluorophenyl)methylamine dihydrochloride is a synthetic organic compound featuring a bromo-fluorophenyl group linked via a methylamine bridge to a pyridin-2-ylmethyl moiety, with two hydrochloride counterions. The dihydrochloride form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications . The bromo and fluoro substituents likely influence electronic properties and binding affinity, while the pyridinyl group may contribute to π-π interactions in biological targets .
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-N-(pyridin-2-ylmethyl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrFN2.2ClH/c14-11-5-4-10(13(15)7-11)8-16-9-12-3-1-2-6-17-12;;/h1-7,16H,8-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXHWUWSDQUMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=C(C=C(C=C2)Br)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrCl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluorophenyl)methylamine dihydrochloride typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-bromo-2-fluorobenzyl chloride and 2-pyridinemethanamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts and Reagents: Common reagents include bases like triethylamine or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified through recrystallization or column chromatography to obtain the dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Cross-Coupling Reactions via Bromine Substitution
The bromine atom at the para position of the fluorophenyl ring serves as the primary site for transition metal-catalyzed cross-coupling reactions. These reactions enable the introduction of diverse substituents for structural diversification.
Key Reactions:
-
Suzuki-Miyaura Coupling
Reacts with aryl/heteroaryl boronic acids under palladium catalysis. For example:Conditions : Pd(PPh) (5 mol%), KPO (2 equiv.), dioxane/HO, 90°C, 18h .
Yield : 33–40% for monosubstituted products; regioselectivity favors bromine over fluorine due to higher leaving-group ability . -
Buchwald-Hartwig Amination
Substitutes bromine with amines or anilines using palladium catalysts.
Conditions : Pd(dba), XPhos ligand, KCO, THF/HO, reflux .
Application : Used to synthesize derivatives with enhanced biological activity.
Comparative Reactivity of Halogens:
| Halogen | Reactivity in Cross-Coupling | Dominant Pathway |
|---|---|---|
| Br | High (Pd/ligand-dependent) | Suzuki, Buchwald |
| F | Low (inert under mild conditions) | N/A |
Nucleophilic Substitution at Fluorine
While fluorine is typically inert, harsh conditions enable substitution, often requiring deactivating-group assistance:
-
SNAr (Nucleophilic Aromatic Substitution) :
Reacts with strong nucleophiles (e.g., alkoxides, amines) under high temperatures (>150°C) or microwave irradiation.
Example :
Amine-Functional Group Reactivity
The tertiary amine (as dihydrochloride salt) participates in acid-base and coordination chemistry:
-
Deprotonation/Alkylation :
Neutralizes with bases (e.g., NaCO) to free the amine, enabling alkylation with alkyl halides: -
Metal Coordination :
Binds to Pd(II)/Ni(II) catalysts via the pyridine nitrogen, facilitating intramolecular C–H activation in cross-coupling reactions .
Stability and Side Reactions
-
Thermal Degradation : Dehydrohalogenation occurs at >200°C, releasing HBr and forming fluorostyrene derivatives.
-
Hydrolysis : The dihydrochloride salt hydrolyzes in aqueous base, regenerating the free amine .
Comparative Reaction Yields
| Reaction Type | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh), KPO | 33–40 | |
| Buchwald Amination | Pd(dba), XPhos | 50–65 | |
| Amine Alkylation | NaCO, R-X | 70–85 | |
| SNAr (Fluorine) | DMSO, 160°C | 10–20 |
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmacological agent , particularly in the development of drugs targeting specific biological pathways. Its structure suggests that it may interact with various receptors and enzymes, making it a candidate for drug discovery.
Case Study: Protein Kinase Inhibitors
A notable application of compounds similar to (4-Bromo-2-fluorophenyl)methylamine dihydrochloride is in the synthesis of protein kinase inhibitors . These inhibitors are crucial in cancer therapy as they can modulate cell cycle control and apoptosis. For instance, a related compound was synthesized as an intermediate for a protein kinase inhibitor, demonstrating the utility of such derivatives in cancer treatment .
Organic Synthesis
In organic chemistry, (4-Bromo-2-fluorophenyl)methylamine dihydrochloride serves as a versatile building block for synthesizing more complex molecules.
Table 1: Synthetic Applications
| Application Area | Description |
|---|---|
| Building Block | Used in synthesizing complex organic compounds. |
| Reagent | Acts as a reagent in various chemical reactions, including cross-coupling. |
| Intermediate | Functions as an intermediate in the synthesis of pharmaceuticals and agrochemicals. |
Biological Research
The compound's potential role in biological research includes its use as a probe to study biological pathways and mechanisms.
Case Study: Imaging Techniques
Research has utilized similar pyridine derivatives as PET tracers for imaging inducible nitric oxide synthase (iNOS), highlighting their importance in understanding metabolic processes . The ability to visualize biological processes in real-time can lead to advancements in disease diagnosis and treatment monitoring.
Agrochemical Development
Due to its structural characteristics, (4-Bromo-2-fluorophenyl)methylamine dihydrochloride may also find applications in the development of agrochemicals . Compounds with similar functionalities have been explored for their efficacy as herbicides and pesticides.
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluorophenyl)methylamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways.
Comparison with Similar Compounds
Key Differences :
Fluorescent Probes with Bis-Amine Motifs
Compounds from : 6/8-((Di(hetero-2-ylmethyl)amino)methyl)-7-hydroxyl-4-(methylthio)-2-oxo-2H-chromene-3-carbonitrile derivatives feature bis(pyridin-2-ylmethyl)amine ligands attached to a coumarin core. These compounds exhibit strong fluorescence and are used for nucleolus staining in live-cell imaging. The di(hetero-2-ylmethyl)amine group facilitates metal coordination, enhancing fluorescence properties .
Key Differences :
Dihydrochloride Salts in Biochemical Research
Compounds from : Examples include 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride and 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride. These dihydrochloride salts are noted for high aqueous solubility, similar to the target compound. They are employed in biochemical assays, underscoring the role of dihydrochloride counterions in improving bioavailability .
Key Similarities :
- Solubility : High water solubility due to dihydrochloride formulation.
- Stability : Enhanced stability under physiological conditions compared to free-base forms.
Data Table: Comparative Analysis
Biological Activity
The compound (4-Bromo-2-fluorophenyl)methylamine dihydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular structure of (4-Bromo-2-fluorophenyl)methylamine dihydrochloride can be described as follows:
- Molecular Formula : C12H12BrFCl2N
- Molecular Weight : Approximately 319.05 g/mol
The presence of bromine and fluorine atoms in the phenyl ring is significant, as these halogens often enhance the lipophilicity and biological activity of organic compounds.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for (4-Bromo-2-fluorophenyl)methylamine dihydrochloride may involve:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes, potentially impacting metabolic pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Pharmacological Studies
Several studies have investigated the pharmacological effects of similar compounds. For example, a study on related derivatives showed significant activity against specific cancer cell lines, suggesting that (4-Bromo-2-fluorophenyl)methylamine dihydrochloride could exhibit anticancer properties .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer effects of structurally related compounds. The results indicated that these compounds significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells .
- Neuroprotective Effects : Another study highlighted neuroprotective properties in a similar chemical class, suggesting potential applications in treating neurodegenerative diseases .
- Toxicological Assessment : A comprehensive toxicological evaluation indicated that while some derivatives exhibited promising biological activity, they also displayed cytotoxic effects at higher concentrations, necessitating further investigation into their safety profiles .
Q & A
Q. How can the synthesis of (4-Bromo-2-fluorophenyl)methylamine dihydrochloride be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A robust approach involves reacting 4-bromo-2-fluorobenzyl chloride with pyridin-2-ylmethylamine in a polar aprotic solvent (e.g., DCM or 1,4-dioxane) under nitrogen atmosphere. Catalysts like DMAP (0.3 equiv) and bases such as Et₃N (1.1–2.0 equiv) improve yield . For dihydrochloride salt formation, post-synthetic treatment with HCl in ethanol is recommended. Key parameters include:
- Temperature: 85–100°C for 12–24 hours.
- Purification: Column chromatography (DCM:MeOH = 40:1) or crystallization-induced asymmetric transformation .
- Yield Optimization Table :
| Reaction Condition | Catalyst/Base | Solvent | Yield (%) |
|---|---|---|---|
| Reductive Amination | Et₃N (1.1 equiv) | DCM | 70–75 |
| Nucleophilic Substitution | DMAP/Et₃N | 1,4-dioxane | 85–92 |
Q. What spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–8.5 ppm for pyridine and fluorophenyl groups) and amine protons (δ 2.5–3.5 ppm). ¹⁹F NMR detects the fluorine environment (δ -110 to -120 ppm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion verification (expected m/z ≈ 340–350 for the free base; +2Cl adds ~71 Da) .
- Elemental Analysis : Confirm Br (≈20–22%) and Cl (≈16–18%) content in the dihydrochloride form .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved during structural analysis?
- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL (for refinement) and ORTEP-III (for visualization) to address ambiguities. Key steps:
- Data Collection : High-resolution (<1.0 Å) data minimizes errors in Br/F positional assignment .
- Hydrogen Bonding Analysis : Identify intramolecular N–H⋯N bonds (common in amine-pyridine systems) and weak C–H⋯π interactions to validate packing .
- Twinned Data Handling : SHELXL’s TWIN/BASF commands resolve overlapping reflections .
- Example : In related pyrimidine derivatives, dihedral angles (12–86°) between aromatic planes clarified conformational stability .
Q. What computational methods predict the compound’s biological interactions?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases) to model binding. The pyridine and fluorophenyl groups enhance π-π stacking and hydrophobic interactions .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential maps, highlighting nucleophilic (amine) and electrophilic (Br, F) sites .
- MD Simulations : Simulate solvation in water/DMSO to evaluate stability of the dihydrochloride form .
Q. How does the compound’s fluorinated aryl group influence its reactivity in cross-coupling reactions?
- Methodological Answer : The 4-bromo-2-fluorophenyl moiety enables Suzuki-Miyaura coupling (Pd catalysis) for diversification. Key considerations:
- Substrate Compatibility : Use arylboronic acids with electron-withdrawing groups (e.g., –CF₃) to offset fluorine’s deactivating effect .
- Solvent/Base : DMF/H₂O (3:1) with K₂CO₃ at 80–100°C .
- Monitoring : Track Br→F ratio via ¹⁹F NMR to avoid over-substitution .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity of analogous compounds?
- Methodological Answer :
- Structural Comparison : Align with pyridine-based amines (e.g., tris(2-pyridylmethyl)amine derivatives) showing variable bioactivity due to chelation effects .
- Assay Conditions : Control pH (amine protonation affects membrane permeability) and salt forms (dihydrochloride vs. free base) .
- Example : Fluorophenyl-pyridine hybrids exhibit antibacterial activity only when the amine group is unhindered .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
